3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H12ClN5 and its molecular weight is 273.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Transformations
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves condensation reactions, demonstrating the chemical versatility and reactivity of these compounds. One study detailed the synthesis of novel compounds via condensation of 7-hydrazino-2,5-diphenylpyrazolo[1,5-c]pyrimidine with isatin derivatives, leading to polyfused heterocyclic systems with potential for further chemical modifications (Atta et al., 2011). These synthesis pathways underscore the capability of pyrazolo[1,5-a]pyrimidine derivatives to form complex heterocycles, which could be pivotal for developing new pharmaceuticals or materials.
Anticancer and Antimicrobial Activities
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are significant, with some compounds showing moderate anticancer activity (Lu Jiu-fu et al., 2015). Additionally, another study found slight to moderate antibacterial activity against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Atta et al., 2011). This suggests that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound , may have applications in treating infections or as leads in the search for new anticancer drugs.
Mechanism of Action
Target of Action
Pyrazolopyrimidines have been found to inhibit various kinases, including CDK2 . Chlorophenyl compounds have a wide range of targets depending on their specific structures .
Mode of Action
Pyrazolopyrimidines generally exert their effects by binding to their target proteins and inhibiting their activity . Chlorophenyl compounds can also interact with various proteins and receptors to exert their effects .
Biochemical Pathways
The specific pathways affected by pyrazolopyrimidines and chlorophenyl compounds depend on their targets. For example, if a pyrazolopyrimidine inhibits a kinase, it could affect signaling pathways regulated by that kinase .
Pharmacokinetics
The ADME properties of pyrazolopyrimidines and chlorophenyl compounds can vary widely depending on their specific structures. Some may be well absorbed and metabolized, while others may have poor bioavailability .
Result of Action
The molecular and cellular effects of pyrazolopyrimidines and chlorophenyl compounds depend on their targets and mode of action. They could potentially lead to changes in cell signaling, gene expression, or cell viability .
Action Environment
The action, efficacy, and stability of pyrazolopyrimidines and chlorophenyl compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Future Directions
The future directions for research on “3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their synthesis, structure-activity relationships, and mechanisms of action could also be beneficial .
Biochemical Analysis
Biochemical Properties
The 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazolo[1,5-a]pyrimidines have been reported to inhibit CDK2, a cyclin-dependent kinase . The nature of these interactions involves the compound fitting into the active site of the enzyme, leading to inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell cycle progression and inducing apoptosis within cells . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits CDK2/cyclin A2, which is crucial for cell cycle progression .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-6-12(18-15)19-13(17-8)11(7-16-19)9-2-4-10(14)5-3-9/h2-7,18H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEPCPCGLXTVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.